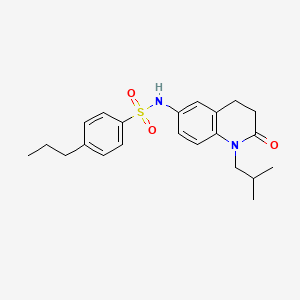![molecular formula C25H23FN4O2S B2526152 2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537045-13-9](/img/structure/B2526152.png)
2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several interesting features, including a pyrimido[4,5-b]quinoline core, a fluorobenzylthio substituent, and a pyridin-2-yl group. These features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzylthio group might increase its lipophilicity, which could affect its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives
- A study by Hovsepyan et al. (2018) demonstrates the synthesis of new pyrimido[4,5-b]quinoline derivatives, showcasing a method for creating analogs of these compounds for biological screening (Hovsepyan et al., 2018).
- Mastalir et al. (2016) describe a sustainable synthesis approach for substituted quinolines and pyrimidines, highlighting the environmental and practical benefits of this method (Mastalir et al., 2016).
- Diab et al. (2021) present the synthesis of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores, contributing to the diversity of these compounds (Diab et al., 2021).
Biological Screening and Potential Applications
- Ragheb et al. (2022) explore DNA photocleavage and binding studies with bis(pyrimido[4,5-b]quinoline-4,6-diones), indicating potential applications in DNA research and therapeutics (Ragheb et al., 2022).
- The study by Ismaili et al. (2008) evaluates the antioxidant properties of hexahydropyrimido[5,4-c]quinoline derivatives, suggesting their use in combating oxidative stress (Ismaili et al., 2008).
Chemical Analysis and Detection
- Wang et al. (2012) describe a reaction-based fluorescent probe using pyridine moieties for the selective detection of thiophenols, underlining the analytical applications of these compounds (Wang et al., 2012).
Antimicrobial and Anticancer Potential
- A study by Ghorab et al. (2015) highlights the anticancer and radiosensitizing potential of novel sulfonamides with quinoline and pyrimidoquinoline groups, pointing towards their use in cancer treatment (Ghorab et al., 2015).
Wirkmechanismus
Target of Action
It has been reported that the compound exhibits antifungal activity . This suggests that its targets could be enzymes or proteins essential for the survival and growth of fungi.
Mode of Action
Given its antifungal activity, it may interact with its targets, leading to the inhibition of essential biochemical processes in fungi, thereby exerting its antifungal effects .
Biochemical Pathways
Considering its antifungal activity, it is plausible that it interferes with the pathways essential for fungal cell wall synthesis or other vital metabolic processes .
Result of Action
The compound has been reported to exhibit good activity against Pythium ultimum, a type of fungus, with an inhibitory rate of 100% . This suggests that the compound’s action results in the effective inhibition of fungal growth.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5-pyridin-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S/c1-25(2)11-17-19(18(31)12-25)20(16-9-5-6-10-27-16)21-22(28-17)29-24(30-23(21)32)33-13-14-7-3-4-8-15(14)26/h3-10,20H,11-13H2,1-2H3,(H2,28,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIYVVLYPONNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=CC=N5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

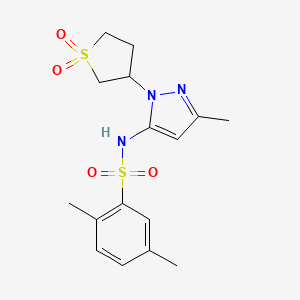
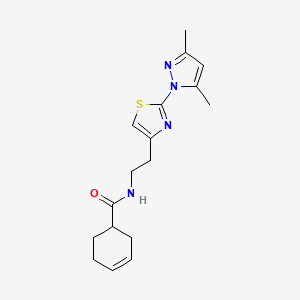
![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide](/img/structure/B2526072.png)
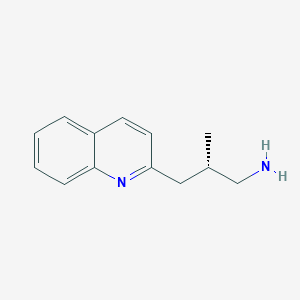

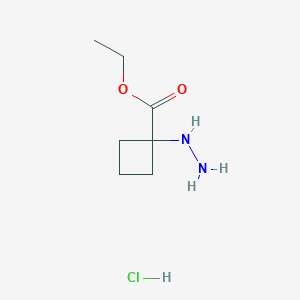

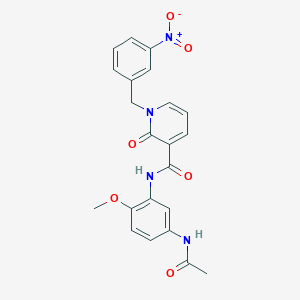
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2526083.png)
![N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide](/img/structure/B2526086.png)
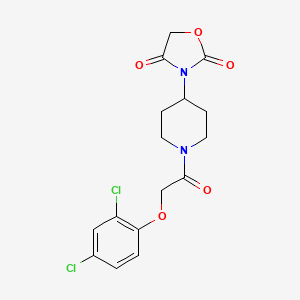
![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2526091.png)
